Redoxal

Catalog No.
S579831
CAS No.
52962-95-5
M.F
C28H24N2O6
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Redoxal

CAS Number

52962-95-5

Product Name

Redoxal

IUPAC Name

2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid

Molecular Formula

C28H24N2O6

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34)

InChI Key

IQZIRNIZQHVBMB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O

Synonyms

2,2'-((3,3'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid, Redoxal

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O

Description

The exact mass of the compound Redoxal is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Redoxal is a chemical compound that plays a significant role in various chemical and biological processes. It is primarily recognized for its ability to participate in redox (reduction-oxidation) reactions, which involve the transfer of electrons between substances. The compound is characterized by its unique molecular structure and properties that enable it to act as both an oxidizing and reducing agent under different conditions.

, particularly redox reactions, where it can either lose electrons (oxidation) or gain electrons (reduction). For example, in a typical redox reaction involving Redoxal, it may react with a metal to form a metal ion while itself being reduced. The general form of a redox reaction can be represented as:

Redoxal+MetalMetal Ion+Reduced Form of Redoxal\text{Redoxal}+\text{Metal}\rightarrow \text{Metal Ion}+\text{Reduced Form of Redoxal}

This reaction showcases the dual role Redoxal can play depending on the reactants involved.

Redoxal exhibits notable biological activity, particularly in cellular processes. It is involved in electron transport chains, which are crucial for energy production in cells. These processes include cellular respiration and photosynthesis, where Redoxal can facilitate the transfer of electrons, thus influencing metabolic pathways. The compound's ability to act as an electron donor or acceptor makes it vital for maintaining redox balance within biological systems.

The synthesis of Redoxal can be achieved through various methods, including:

  • Chemical Reduction: Reducing agents are used to convert higher oxidation states of elements into lower ones, resulting in the formation of Redoxal.
  • Electrochemical Methods: Electrolysis can be employed to synthesize Redoxal from its precursors by applying an electric current.
  • Biochemical Pathways: Certain microorganisms can produce Redoxal through metabolic processes that involve the reduction of organic compounds.

These methods highlight the versatility in synthesizing Redoxal based on desired purity and application.

Redoxal has a wide range of applications across different fields:

  • Pharmaceuticals: Used as an active ingredient in certain medications due to its antioxidant properties.
  • Agriculture: Acts as a soil amendment to improve nutrient availability and enhance plant growth.
  • Industrial Processes: Utilized in various chemical manufacturing processes where redox reactions are essential.
  • Environmental Remediation: Employed in treating wastewater by facilitating the breakdown of pollutants through redox reactions.

Studies on the interactions of Redoxal with other compounds reveal its potential as a versatile agent in redox chemistry. Research indicates that Redoxal can interact with metals, organic compounds, and biological molecules, influencing their reactivity and stability. These interactions are crucial for understanding its behavior in both synthetic and natural environments.

Several compounds exhibit similar redox properties to Redoxal. Here are a few notable examples:

CompoundOxidizing/Reducing PropertiesUnique Features
Ascorbic AcidReducing agentStrong antioxidant properties
GlutathioneReducing agentPlays a crucial role in detoxification
Potassium PermanganateOxidizing agentStrong oxidizer used in water treatment
Hydrogen PeroxideOxidizing agentCommonly used as a disinfectant

Uniqueness of Redoxal

What sets Redoxal apart from these similar compounds is its specific reactivity profile and its dual functionality as both an oxidizing and reducing agent under varying conditions. This versatility allows it to be utilized effectively across multiple applications, making it a unique compound in the realm of redox chemistry.

XLogP3

6.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

484.16343649 g/mol

Monoisotopic Mass

484.16343649 g/mol

Heavy Atom Count

36

UNII

Q0VK2156M5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

52962-95-5

Wikipedia

2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid

Dates

Modify: 2024-02-18

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